An In-depth Technical Guide to the Chemical Properties of 2-Benzyloxybenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 2-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxybenzyl alcohol is an aromatic organic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a benzyl ether and a primary alcohol on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in synthetic workflows.
Core Chemical and Physical Properties
A summary of the key quantitative and qualitative data for 2-benzyloxybenzyl alcohol is presented in the table below for easy comparison.
| Property | Value | Reference(s) |
| CAS Number | 3381-87-1 | |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | Pale yellow solid or white to yellow/orange powder/lump | |
| Melting Point | 36.5-37.5 °C | |
| Boiling Point | 155 °C at 4 mmHg | |
| Purity | >97.0% (GC) | |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | |
| Sensitivities | Air and heat sensitive |
Spectroscopic Data
Detailed, experimentally verified spectral data for 2-benzyloxybenzyl alcohol is not widely available in public repositories. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are as follows:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and the phenyl rings, typically in the range of δ 7.0-7.5 ppm. A singlet for the benzylic methylene protons (CH₂-O) would likely appear around δ 5.0 ppm. The methylene protons of the alcohol group (CH₂-OH) would be expected around δ 4.5-4.7 ppm, and the hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the two benzylic carbons, and the carbon bearing the hydroxyl group. The aromatic carbons would appear in the δ 110-160 ppm region. The benzylic ether carbon (C₆H₅-CH₂-O) would be expected around δ 70 ppm, and the hydroxymethyl carbon (Ar-CH₂-OH) would likely be in the δ 60-65 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[1] Strong C-O stretching bands would be observed in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be present in the 1450-1600 cm⁻¹ range.
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) or water (M-18). A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a characteristic fragment for compounds containing a benzyl group.[2][3]
Experimental Protocols
Synthesis of 2-Benzyloxybenzyl Alcohol
A common method for the synthesis of 2-benzyloxybenzyl alcohol involves the benzylation of salicyl alcohol (2-hydroxybenzyl alcohol).
Materials:
-
Salicyl alcohol
-
Benzyl bromide (or benzyl chloride)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, dimethylformamide (DMF))
Methodology:
-
Dissolve salicyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir for a designated period to form the corresponding alkoxide.
-
Slowly add benzyl bromide (or chloride) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[4][5]
Purification by Recrystallization
Methodology:
-
Dissolve the crude 2-benzyloxybenzyl alcohol in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes).[6]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]
Conversion to 2-Benzyloxybenzyl Chloride
2-Benzyloxybenzyl alcohol is a useful precursor for the synthesis of 2-benzyloxybenzyl chloride, a reactive electrophile.[4]
Materials:
-
2-Benzyloxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Catalytic amount of N,N-dimethylformamide (DMF)
Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxybenzyl alcohol in anhydrous DCM in a round-bottom flask.[8]
-
Cool the solution to 0 °C using an ice bath.[8]
-
Add a catalytic amount of DMF (a few drops).[8]
-
Add thionyl chloride dropwise to the stirred solution.[8]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.[8]
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[8]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-benzyloxybenzyl chloride can be further purified by recrystallization or column chromatography.[4]
Synthetic Workflows and Applications in Drug Development
2-Benzyloxybenzyl alcohol is not typically involved in direct signaling pathways but serves as a crucial intermediate in the synthesis of biologically active molecules. The benzyloxy group often acts as a protecting group for the phenolic hydroxyl, which can be removed at a later stage of the synthesis.
General Synthesis of 2-Benzyloxybenzyl Alcohol
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
